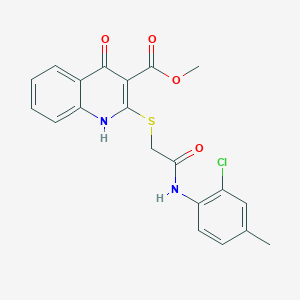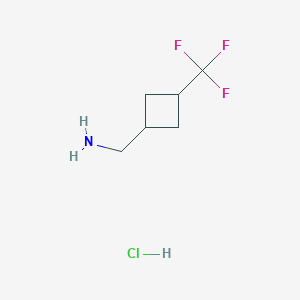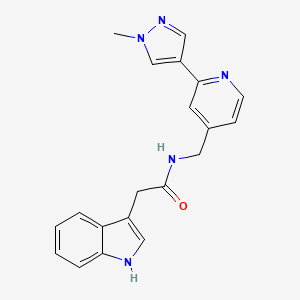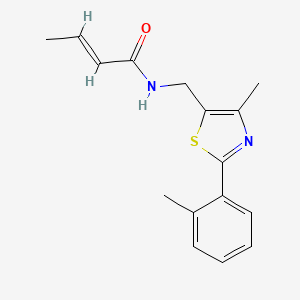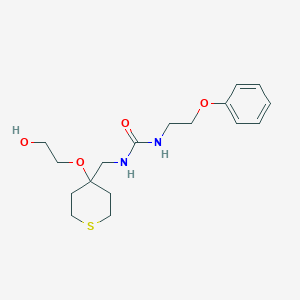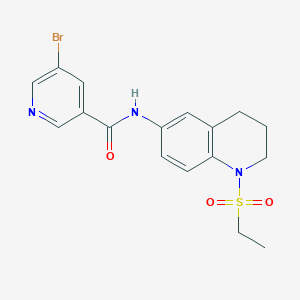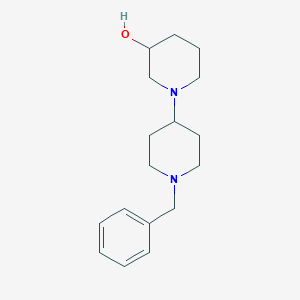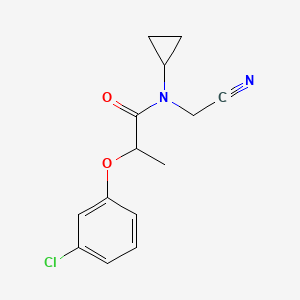
2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. CCPA is a selective agonist of the A1 adenosine receptor, which has been shown to play a critical role in various physiological processes.
Mechanism of Action
2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide acts as a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the A1 adenosine receptor by this compound leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. This results in the activation of various downstream signaling pathways, including the activation of potassium channels and the inhibition of calcium channels. The net effect of these signaling pathways is the inhibition of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to regulate heart rate and blood pressure, and to have analgesic and anti-inflammatory effects. This compound has also been shown to have neuroprotective effects, and to be involved in the regulation of sleep and wakefulness. In addition, this compound has been shown to have anti-tumor effects, and to be involved in the regulation of glucose metabolism.
Advantages and Limitations for Lab Experiments
2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide has several advantages for use in lab experiments. It is a well-established and selective agonist of the A1 adenosine receptor, which allows for the specific activation of this receptor in various experimental systems. This compound is also readily available and has a long shelf life, which makes it a convenient reagent for use in lab experiments. However, one limitation of this compound is that it has a relatively short half-life in vivo, which may limit its usefulness in certain experimental systems.
Future Directions
There are several future directions for research on 2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide. One area of research is the investigation of the role of this compound in the regulation of sleep and wakefulness. Another area of research is the investigation of the potential use of this compound as a neuroprotective agent. Additionally, the anti-tumor effects of this compound could be further investigated for potential use in cancer treatment. Finally, the development of new analogs of this compound with improved pharmacokinetic properties could lead to the development of more effective drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide involves the reaction of 3-chlorophenol with cyanomethylcyclopropane in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with an acid chloride, such as propanoyl chloride, to yield this compound. The synthesis of this compound has been well-established and has been reported in several research articles.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective agonist of the A1 adenosine receptor, which is involved in various physiological processes such as regulation of heart rate, blood pressure, and neurotransmitter release. This compound has been used in several studies to investigate the role of the A1 adenosine receptor in various physiological processes, including sleep, pain, and cardiovascular function.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(19-13-4-2-3-11(15)9-13)14(18)17(8-7-16)12-5-6-12/h2-4,9-10,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWGXYVARGAAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#N)C1CC1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

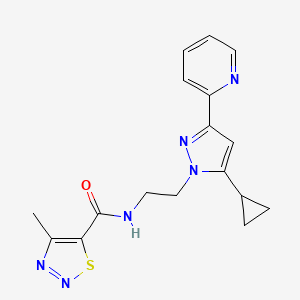
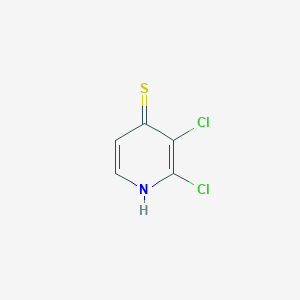
![Methyl 4-(4-{[(2-furylmethyl)amino]carbothioyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2785851.png)
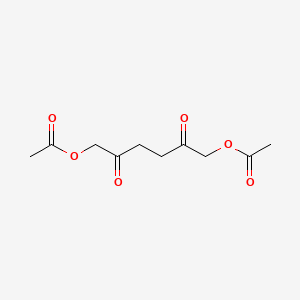
![1-(3-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785853.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide](/img/structure/B2785855.png)
